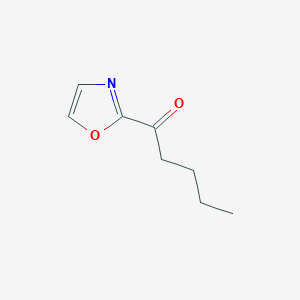

2-Valeryloxazole

Description

BenchChem offers high-quality 2-Valeryloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Valeryloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-4-7(10)8-9-5-6-11-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSZJZZKWCMKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642034 | |

| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-27-5 | |

| Record name | 1-(2-Oxazolyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Valeryloxazole: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Valeryloxazole, a heterocyclic compound with potential significance for researchers, scientists, and professionals in drug development. While specific literature on 2-Valeryloxazole is not abundant, this document synthesizes established knowledge of 2-substituted oxazoles to present a scientifically grounded resource on its fundamental properties, synthesis, and prospective applications.

Introduction to the Oxazole Scaffold

Heterocyclic compounds are a cornerstone of medicinal chemistry, with the oxazole ring being a prominent scaffold in numerous biologically active molecules.[1][2] The 1,3-oxazole is a five-membered aromatic ring containing one nitrogen and one oxygen atom. This structural motif is present in a variety of natural products and synthetic compounds, exhibiting a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The substituent at the 2-position of the oxazole ring plays a crucial role in defining the molecule's steric and electronic properties, thereby influencing its biological target interactions. 2-Valeryloxazole, featuring a five-carbon alkyl chain (valeryl group), represents a lipophilic derivative within this class, suggesting potential for interaction with hydrophobic binding pockets in biological targets.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties of 2-Valeryloxazole

| Property | Predicted Value | Rationale |

| Molecular Formula | C₈H₁₁NO | Based on the chemical structure. |

| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula. |

| IUPAC Name | 2-pentyl-1,3-oxazole | Standard nomenclature. |

| CAS Number | Not assigned | Not found in major chemical databases. |

| Appearance | Colorless to pale yellow liquid | Typical for small, substituted oxazoles. |

| Boiling Point | Estimated 180-200 °C | Extrapolated from similar 2-alkyloxazoles. |

| Solubility | Soluble in organic solvents, sparingly soluble in water | The valeryl group increases lipophilicity. |

| LogP | Estimated 2.5 - 3.0 | The alkyl chain significantly contributes to hydrophobicity. |

Spectroscopic Characterization

The structural elucidation of 2-Valeryloxazole would rely on a combination of spectroscopic techniques.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazole ring (typically in the 7-8 ppm region) and distinct signals for the pentyl group, including a triplet for the terminal methyl group and multiplets for the methylene groups.

-

¹³C NMR: The carbon NMR would display unique signals for the oxazole ring carbons (with the C2 carbon being the most downfield) and the five carbons of the valeryl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C=N and C-O stretching frequencies associated with the oxazole ring, as well as C-H stretching and bending vibrations from the alkyl chain.[7]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight with a molecular ion peak (M+) at m/z 137.[8] Fragmentation patterns would likely involve cleavage of the pentyl group.

Synthesis and Reactivity

The synthesis of 2-substituted oxazoles can be achieved through various established methodologies.[9] A common and versatile approach involves the cyclization of a β-hydroxy amide or the reaction of an α-haloketone with an amide.

Proposed Synthesis of 2-Valeryloxazole

A plausible synthetic route to 2-Valeryloxazole is the reaction of valeramide with a suitable α-haloketone, such as 2-bromoacetaldehyde, followed by cyclodehydration. An alternative and often high-yielding method is the reaction of valeronitrile with an aminoalcohol.[10]

Caption: Proposed synthesis of 2-Valeryloxazole via catalyst-mediated reaction of valeronitrile and 2-aminoethanol.

This copper-catalyzed approach offers mild reaction conditions and good functional group tolerance, making it an attractive method for the synthesis of 2-alkyloxazoles.[10]

Potential Applications in Drug Discovery

The oxazole moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability.[1] Derivatives of 2-substituted oxazoles and related heterocycles have demonstrated a wide array of biological activities.

-

Anticancer Activity: Numerous 2-substituted benzothiazole and oxazole derivatives have shown promising antitumor activity.[3][11] The lipophilic nature of the valeryl group in 2-Valeryloxazole could facilitate its passage through cell membranes, potentially enhancing its bioavailability and interaction with intracellular targets.

-

Antimicrobial and Antifungal Properties: Heterocyclic compounds, including those with oxazole and pyrazole cores, are known to possess antimicrobial and antifungal properties.[2][12] The potential of 2-Valeryloxazole in this area warrants investigation.

-

Enzyme Inhibition: The structural features of 2-Valeryloxazole make it a candidate for screening as an enzyme inhibitor. For instance, various heterocyclic compounds act as inhibitors of kinases, proteases, or other enzymes implicated in disease pathways.[13]

Caption: Conceptual pathway for the potential biological activity of 2-Valeryloxazole.

Experimental Protocol: Synthesis and Characterization

The following is a representative protocol for the synthesis and characterization of 2-Valeryloxazole, based on established methods for similar compounds.[10]

Synthesis of 2-Valeryloxazole

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add valeronitrile (1.0 eq), 2-aminoethanol (1.2 eq), and a suitable copper-N-heterocyclic carbene (NHC) catalyst (e.g., 1-5 mol%).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Valeryloxazole.

Characterization

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain an IR spectrum of the neat liquid product using a suitable IR spectrometer.

-

Mass Spectrometry: Analyze the product by GC-MS or electrospray ionization (ESI) mass spectrometry to confirm the molecular weight and fragmentation pattern.

-

Purity Analysis: Assess the purity of the final compound using high-performance liquid chromatography (HPLC) or quantitative NMR (qNMR).[14]

Conclusion

While 2-Valeryloxazole remains a compound with limited specific documentation, its fundamental properties and potential applications can be reliably inferred from the extensive body of research on 2-substituted oxazoles. Its straightforward synthesis and the known biological significance of the oxazole scaffold make it an intriguing candidate for further investigation in the field of drug discovery and materials science. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and exploration of the therapeutic potential of 2-Valeryloxazole and its derivatives.

References

-

Singh, H., et al. (2015). Synthesis of 2-Phenyl-4,5-Substituted Oxazoles by Copper-Catalyzed Intramolecular Cyclization of Functionalized Enamides. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

-

Perry, J. D., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry. [Link]

-

Li, Y., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]

-

Jain, D., et al. (2012). Simultaneous determination of Nitazoxanide and Ofloxacin in pharmaceutical preparations using UV-spectrophotometric and high performance thin layer chromatography methods. Arabian Journal of Chemistry. [Link]

-

Bechar, E., & Astroug, H. (1997). Synthesis and Pharmacological Activity of Two Derivatives of the Amide of Valproic Acid. Archiv der Pharmazie. [Link]

-

PubChem. (n.d.). 2-Valeryloxyacetic acid. [Link]

-

Singh, R., et al. (2023). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Molecules. [Link]

-

Wang, C., et al. (2023). Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). IR spectra of compounds II ñ V. [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Asam, S., & Rychlik, M. (2016). Detection and Quantitative Analysis of the Non-cytotoxic allo-Tenuazonic Acid in Tomato Products by Stable Isotope Dilution HPLC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Meanwell, N. A. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

-

Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. [Link]

-

Kwiecień, A., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules. [Link]

-

Beliaev, A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]

-

Haque, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Egyptian National Cancer Institute. [Link]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics. [Link]

-

University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. m.youtube.com [m.youtube.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. researchgate.net [researchgate.net]

- 8. lehigh.edu [lehigh.edu]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. 2-Oxazoline synthesis [organic-chemistry.org]

- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection and Quantitative Analysis of the Non-cytotoxic allo-Tenuazonic Acid in Tomato Products by Stable Isotope Dilution HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Valeryloxazole: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety

The oxazole ring system, a five-membered aromatic heterocycle containing both oxygen and nitrogen, is a cornerstone of medicinal chemistry and natural product synthesis. Its unique electronic and structural characteristics allow it to serve as a versatile scaffold in the design of pharmacologically active agents. Molecules incorporating the oxazole nucleus exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive technical overview of a specific derivative, 2-Valeryloxazole, focusing on its chemical structure and established synthetic routes. As a Senior Application Scientist, the following sections will not only detail synthetic protocols but also provide insights into the rationale behind the methodological choices, ensuring a blend of theoretical knowledge and practical applicability for professionals in the field.

Unveiling the Structure of 2-Valeryloxazole

2-Valeryloxazole, identified by the CAS number 898758-27-5, is a 2-substituted oxazole featuring a valeryl (pentanoyl) group attached to the second carbon of the oxazole ring.[1][2] The valeryl group is a five-carbon alkyl chain, which imparts specific lipophilic characteristics to the molecule.

Chemical Structure:

Molecular Formula: C₈H₁₁NO₂

Key Structural Features:

-

Oxazole Ring: A planar, aromatic five-membered heterocycle that provides a stable core.

-

Valeryl Group: A flexible, non-polar alkyl chain at the 2-position, influencing the molecule's solubility and potential interactions with biological targets.

A summary of the key identifiers for 2-Valeryloxazole is presented in the table below.

| Property | Value |

| IUPAC Name | 1-(Oxazol-2-yl)pentan-1-one |

| CAS Number | 898758-27-5[1][2] |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

Core Synthetic Methodologies for 2-Valeryloxazole

The synthesis of 2-substituted oxazoles like 2-Valeryloxazole can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. This guide will focus on two of the most robust and versatile methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

The Van Leusen Oxazole Synthesis: A Convergent Approach

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This method is particularly advantageous for the synthesis of 2-substituted oxazoles where the substituent is derived from the aldehyde starting material. For the synthesis of 2-Valeryloxazole, the logical starting aldehyde would be valeraldehyde (pentanal).[5][6]

Reaction Principle: The reaction proceeds through the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde carbonyl. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the oxazole ring.[4]

Visualizing the Workflow: Van Leusen Synthesis of 2-Valeryloxazole

Caption: Van Leusen synthesis of 2-Valeryloxazole from valeraldehyde.

Experimental Protocol (Adapted from a general procedure for 5-alkyl-oxazoles): [7]

Materials:

-

Valeraldehyde (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Methanol (10 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add valeraldehyde, TosMIC, and potassium carbonate.

-

Add methanol to the flask.

-

Heat the reaction mixture to reflux and stir for 4-5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The crude 2-Valeryloxazole can be purified by column chromatography on silica gel or by distillation.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of TosMIC, initiating the reaction. Stronger, non-nucleophilic bases like potassium tert-butoxide can be used if the reaction is sluggish.[7]

-

Solvent (Methanol): Methanol serves as a suitable polar protic solvent for this reaction.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and elimination steps to proceed at a reasonable rate.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Approach

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the intramolecular cyclodehydration of a 2-acylamino-ketone.[8][9][10] For the synthesis of 2-Valeryloxazole, the required precursor would be an N-(2-oxoalkyl)valeramide.

Reaction Principle: The 2-acylamino-ketone undergoes an acid-catalyzed cyclization, followed by dehydration to form the aromatic oxazole ring.[11]

Visualizing the Workflow: Robinson-Gabriel Synthesis of 2-Valeryloxazole

Caption: Robinson-Gabriel synthesis of 2-Valeryloxazole.

Experimental Protocol (Adapted from a general procedure for 2-methyloxazole): [12]

Step 1: Synthesis of the N-(2-oxoalkyl)valeramide Precursor

The precursor can be synthesized by the acylation of an amino ketone with valeryl chloride or valeric anhydride.

Step 2: Robinson-Gabriel Cyclodehydration

Materials:

-

N-(2-oxoalkyl)valeramide (1 equivalent)

-

Dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

-

In a round-bottom flask, place the N-(2-oxoalkyl)valeramide.

-

Carefully add the dehydrating agent.

-

Heat the mixture, for example, to 140-160°C, for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, cautiously pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude 2-Valeryloxazole by distillation or column chromatography.

Causality Behind Experimental Choices:

-

Dehydrating Agent: Strong acids like sulfuric acid or polyphosphoric acid are required to catalyze the cyclization and facilitate the removal of a water molecule to form the aromatic oxazole ring.

-

High Temperature: The reaction typically requires significant thermal energy to overcome the activation barrier for cyclization and dehydration.

Characterization and Data Presentation

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the valeryl chain (methyl, methylene groups) and the protons on the oxazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the oxazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the valeryl group, the carbons of the alkyl chain, and the three distinct carbons of the oxazole ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone in the valeryl group (around 1700 cm⁻¹), C=N stretching of the oxazole ring, and C-O-C stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 2-Valeryloxazole (153.18 g/mol ). Fragmentation patterns would likely involve cleavage of the valeryl chain. |

Conclusion and Future Directions

This technical guide has provided a detailed overview of the chemical structure and primary synthetic routes for 2-Valeryloxazole. The Van Leusen and Robinson-Gabriel syntheses represent robust and adaptable methods for accessing this and other 2-alkyloxazoles. The choice between these methods will be dictated by the specific needs and resources of the research laboratory.

For professionals in drug development, 2-Valeryloxazole serves as a valuable building block. The valeryl side chain offers a lipophilic handle that can be further modified or can contribute to the overall pharmacokinetic profile of a larger drug molecule. Future research could focus on the biological evaluation of 2-Valeryloxazole and its derivatives, exploring their potential as lead compounds in various therapeutic areas. Furthermore, the development of more efficient and greener synthetic methodologies for oxazole synthesis remains an active area of research, promising to enhance the accessibility of this important class of heterocyclic compounds.

References

Click to expand

-

Brandstätter, M., Roth, F., & Luedtke, N. W. (2015). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry, 80(1), 40-51. [Link]

-

Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

-

ResearchGate. (n.d.). Robinson–Gabriel synthesis | Request PDF. [Link]

-

ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts. [Link]

-

Wikipedia contributors. (2023). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]

-

Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

-

Wikipedia contributors. (2024). Infrared spectroscopy. In Wikipedia, The Free Encyclopedia. [Link]

-

Dong, F. W., Liu, Y. H., Liu, X. H., Wang, Y. F., Li, Y., & Yang, S. L. (2016). Mass spectrometric profiling of valepotriates possessing various acyloxy groups from Valeriana jatamansi. Journal of Mass Spectrometry, 51(1), 57–68. [Link]

-

Wang, C., Li, J., Zhou, L., & Geng, R. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8969. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

Schweppe, D. K., et al. (2017). Quantitative mass spectrometry-based multiplexing compares the abundance of 5000 S. cerevisiae proteins across 10 carbon sources. Journal of Proteome Research, 16(1), 169-180. [Link]

-

Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 5, 63. [Link]

-

National Toxicology Program. (1997). Nomination Background: n-Pentanal (CASRN: 110-62-3). [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

G-Ale, E., et al. (2021). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research, 20(2), 1337-1346. [Link]

-

ResearchGate. (n.d.). (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. [Link]

-

Kalkhof, S., & Sinz, A. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Proteomics, 18(1), 1700238. [Link]

-

Colón-Santana, M., & Trenary, M. (2001). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Surface Science, 493(1-3), 515-523. [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. [Link]

-

Pharmaffiliates. (n.d.). Valacyclovir Related Compound F (2-hydroxyethyl valinate para-toluenesulfonate salt) (1707883). [Link]

-

TU Wien. (n.d.). Infrared spectroscopy of Fe2VAl Heusler compounds. [Link]

-

CovalX. (n.d.). Cross-Linking Mass Spectrometry (XL-MS). [Link]

-

Wikipedia contributors. (2023). Pentanal. In Wikipedia, The Free Encyclopedia. [Link]

-

Gaina, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4181. [Link]

-

ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... [Link]

Sources

- 1. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]

- 2. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 5-acetyloxazoles and 1,2-diketones from β-alkoxy-β-ketoenamides and their subsequent transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ckthakurcollege.net [ckthakurcollege.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Oxazole Scaffold and 2-Valeryloxazole

An In-Depth Technical Guide to 2-Valeryloxazole (CAS 898758-27-5)

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] This structural motif is present in a vast array of natural products and synthetic molecules, conferring a wide spectrum of pharmacological and biological properties.[2][3] Oxazole-containing compounds have been successfully developed as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents, demonstrating the versatility of this scaffold in interacting with diverse biological targets.[1][4] Their stability and ability to participate in various non-covalent interactions make them privileged structures in drug discovery.[5][6]

This guide focuses on a specific, commercially available derivative: 2-Valeryloxazole (CAS Number: 898758-27-5). While detailed literature on this particular compound is sparse, its structure—an oxazole ring substituted at the C2 position with a valeryl group—allows for a comprehensive technical analysis based on the well-established principles of oxazole chemistry. This document serves as a predictive and illustrative guide to its synthesis, reactivity, and potential applications, providing a solid foundation for researchers interested in utilizing this molecule as a building block or lead compound.

Physicochemical and Structural Properties

2-Valeryloxazole, also known by its IUPAC name 1-(1,3-oxazol-2-yl)pentan-1-one, is a 2-acyl oxazole. The presence of the ketone functional group directly attached to the electron-deficient C2 position of the oxazole ring dictates much of its chemical character.

| Property | Value | Source |

| CAS Number | 898758-27-5 | Internal |

| IUPAC Name | 1-(1,3-oxazol-2-yl)pentan-1-one | Internal |

| Molecular Formula | C₈H₁₁NO₂ | Internal |

| Molar Mass | 153.18 g/mol | Calculated |

| Canonical SMILES | CCCCC(=O)C1=NC=CO1 | Internal |

Proposed Synthesis of 2-Valeryloxazole

The synthesis of 2-acyl oxazoles has historically presented challenges. However, modern organometallic methods provide efficient and high-yielding routes. One of the most effective strategies involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[7] This approach avoids the over-addition and side reactions often encountered with more reactive organometallics and acyl chlorides.

The proposed synthesis proceeds in two main stages: the preparation of the N-methoxy-N-methylamide of valeric acid (Valeric Acid Weinreb Amide) and its subsequent reaction with 2-(isopropylmagnesio)oxazole.

Experimental Protocol (Hypothetical)

Part 1: Synthesis of N-methoxy-N-methylpentanamide (Valeric Acid Weinreb Amide)

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and dichloromethane (DCM, ~0.5 M).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Base Addition: Slowly add pyridine (2.2 eq) to the slurry. Stir for 15 minutes.

-

Acylation: Add valeryl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Quench the reaction by adding 1 M HCl (aq). Separate the organic layer. Wash the organic phase sequentially with saturated NaHCO₃ (aq) and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

Part 2: Synthesis of 2-Valeryloxazole

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add oxazole (1.25 eq) and anhydrous tetrahydrofuran (THF, to achieve ~0.14 M concentration of oxazole).[7]

-

Cooling: Cool the solution to -10 °C to 0 °C.

-

Grignard Formation: Slowly add isopropylmagnesium chloride (i-PrMgCl, 2 M in THF, 1.25 eq) to the solution. The C2 proton of oxazole is the most acidic, leading to regioselective metallation.[5] Stir the resulting solution for 15-30 minutes at this temperature.

-

Coupling: In a separate flask, dissolve the N-methoxy-N-methylpentanamide (1.0 eq) from Part 1 in anhydrous THF. Add this solution dropwise to the 2-(isopropylmagnesio)oxazole solution.

-

Reaction: Allow the reaction to proceed for at least 6 hours, gradually warming to room temperature.[7] Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography to yield 2-Valeryloxazole.

Predicted Reactivity and Chemical Profile

The chemical behavior of 2-Valeryloxazole is governed by the interplay between the aromatic oxazole ring and the attached acyl group.

-

Oxazole Ring Reactivity: The oxazole ring is aromatic, but less so than benzene or thiazole. The nitrogen atom at position 3 acts as a weak base (pKa of conjugate acid ≈ 0.8).[8] The ring is generally electron-deficient and somewhat resistant to electrophilic substitution unless activated.[9] The most acidic proton is at the C2 position, followed by C5 and C4, making C2 the primary site for deprotonation and metallation.[5]

-

Influence of the 2-Acyl Group: The valeryl group is electron-withdrawing, which further deactivates the oxazole ring towards electrophilic attack. Conversely, it can facilitate nucleophilic attack at the C2 position. The most significant reactive sites are the carbonyl carbon of the valeryl group and the C5 position of the oxazole ring.

-

Side Chain Reactivity: The ketone of the valeryl group is susceptible to standard carbonyl chemistry, such as reduction to a secondary alcohol using reagents like sodium borohydride (NaBH₄), or conversion to an amine via reductive amination.

-

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction typically results in an initial adduct that can lose water or another small molecule to form a substituted pyridine or furan.[9][10]

Potential Applications in Research and Drug Development

The oxazole scaffold is a well-validated pharmacophore, and 2-Valeryloxazole represents a valuable entry point for the synthesis of novel bioactive compounds. Its potential applications are broad and can be leveraged in several ways.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , 2-Valeryloxazole is an ideal candidate for fragment screening libraries. The oxazole core can form key hydrogen bonds and other interactions within protein binding sites, while the valeryl chain explores hydrophobic pockets.

-

Synthetic Building Block: The true value of this compound likely lies in its utility as a versatile intermediate.

-

Modification of the Side Chain: The ketone provides a reactive handle for chain extension, elaboration into other functional groups (alcohols, amines, hydrazones), or for linking to other molecular fragments.

-

Derivatization of the Ring: While direct functionalization of the ring can be challenging, metallation at C5 followed by quenching with an electrophile is a plausible strategy for introducing further diversity.

-

-

Lead Compound Analogue: Many natural products and drugs contain substituted oxazole rings.[3][11] 2-Valeryloxazole could be used in the synthesis of analogues of these compounds, where the valeryl group replaces another substituent to probe structure-activity relationships (SAR). For example, oxazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][6] Screening 2-Valeryloxazole and its simple derivatives against panels for these activities could yield novel therapeutic leads.

Conclusion

2-Valeryloxazole (CAS 898758-27-5) is a readily accessible chemical entity with significant, albeit largely unexplored, potential. While specific experimental data for this molecule is not prevalent in the scientific literature, a robust understanding of its properties, synthesis, and reactivity can be confidently derived from the extensive body of knowledge on oxazole chemistry. Its structure presents a stable aromatic core coupled with a reactive side-chain, making it an attractive building block for medicinal chemistry and materials science. This guide provides a scientifically grounded framework for researchers to begin investigating and utilizing 2-Valeryloxazole in their synthetic and drug discovery programs.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). Future Science. Retrieved January 18, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

-

Diazocarbonyl and Related Compounds in the Synthesis of Azoles. (2021). MDPI. Retrieved January 18, 2026, from [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. (2007). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Van Leusen reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (2021). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Oxazole. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Mechanism of the Robinson-Gabriel synthesis of oxazoles. (1973). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Mechanism of van Leusen oxazole synthesis. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). IJMPR. Retrieved January 18, 2026, from [Link]

-

Van Leusen Reaction. (2021). YouTube. Retrieved January 18, 2026, from [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

-

General Reactivity of Oxazoles. (n.d.). Macmillan Group, Princeton University. Retrieved January 18, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Mechanism of the Robinson-Gabriel synthesis of oxazoles. (1973). Researcher.Life. Retrieved January 18, 2026, from [Link]

-

Robinson-Gabriel synthesis of oxazoles. (2023). YouTube. Retrieved January 18, 2026, from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ijmpr.in [ijmpr.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Valeryloxazole

Introduction: The Analytical Imperative for 2-Valeryloxazole

2-Valeryloxazole, a heterocyclic compound featuring a five-membered oxazole ring substituted with a valeryl group at the 2-position, represents a class of molecules with significant potential in medicinal chemistry and materials science. The bioisosteric relationship between the oxazole ring and ester or amide functionalities makes it a compelling scaffold for drug design. Furthermore, the inherent aromaticity and diverse reactivity of the oxazole core offer avenues for the development of novel functional materials.

Rigorous structural elucidation is the bedrock upon which all subsequent research and development rests. A comprehensive understanding of a molecule's spectroscopic signature is non-negotiable for confirming its identity, assessing its purity, and providing a baseline for metabolic or degradation studies. This guide provides a detailed technical overview of the anticipated spectroscopic data for 2-valeryloxazole, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of extensive published experimental data for this specific molecule, we will leverage predictive models and the foundational principles of spectroscopic interpretation to construct a reliable analytical framework. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and validate this important chemical entity.

Molecular Structure and Analytical Workflow

The structural confirmation of 2-valeryloxazole is a multi-faceted process where each spectroscopic technique provides a unique piece of the puzzle. The logical flow of this process is depicted below.

Figure 1: A typical workflow for the synthesis and spectroscopic validation of 2-valeryloxazole.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, we can piece together the structure of 2-valeryloxazole.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4' (CH₃) | 0.94 | Triplet (t) | 3H |

| H-3' (CH₂) | 1.41 | Sextet | 2H |

| H-2' (CH₂) | 1.79 | Quintet | 2H |

| H-1' (CH₂) | 2.95 | Triplet (t) | 2H |

| H-5 | ~7.10 | Doublet (d) | 1H |

| H-4 | ~7.65 | Doublet (d) | 1H |

Interpretation:

-

Valeryl Chain: The aliphatic protons of the valeryl group are expected in the upfield region (0.9-3.0 ppm). The terminal methyl group (H-4') should appear as a triplet due to coupling with the adjacent methylene group (H-3'). The internal methylene groups (H-3' and H-2') will exhibit more complex splitting patterns (sextet and quintet, respectively) due to coupling with their neighboring methylene groups. The methylene group alpha to the oxazole ring (H-1') will be the most deshielded of the aliphatic protons, appearing as a triplet around 2.95 ppm.

-

Oxazole Ring: The protons on the oxazole ring are in an aromatic environment and are therefore significantly deshielded. H-5 is expected to be more shielded than H-4, with both appearing as doublets due to their coupling to each other.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4' (CH₃) | ~13.9 |

| C-3' (CH₂) | ~22.4 |

| C-2' (CH₂) | ~26.8 |

| C-1' (CH₂) | ~35.7 |

| C-5 | ~123.0 |

| C-4 | ~139.0 |

| C-2 | ~162.0 |

Interpretation:

-

Valeryl Chain: The carbons of the valeryl group will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

-

Oxazole Ring: The sp² hybridized carbons of the oxazole ring will be found in the downfield region. C-2, being attached to both a nitrogen and an oxygen atom, is the most deshielded carbon in the ring. C-4 and C-5 will have chemical shifts typical of aromatic carbons, with C-4 being more deshielded than C-5.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of functional groups within a molecule. For 2-valeryloxazole, we expect to see characteristic absorptions for the C=N and C-O bonds of the oxazole ring, as well as the C-H bonds of the alkyl chain.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| ~1620 | C=N stretch |

| ~1580 | C=C stretch (ring) |

| ~1100 | C-O-C stretch (ring) |

Interpretation:

The presence of bands in the 3100-3000 cm⁻¹ region would suggest the aromatic C-H stretches of the oxazole ring. Strong absorptions between 2960 and 2850 cm⁻¹ are indicative of the aliphatic C-H bonds in the valeryl side chain. The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1620-1580 cm⁻¹ region. A strong band around 1100 cm⁻¹ would be characteristic of the C-O-C stretching within the oxazole ring.[1][2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For 2-valeryloxazole (C₈H₁₁NO), the expected exact mass is approximately 137.0841 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 108 | [M - C₂H₅]⁺ |

| 94 | [M - C₃H₇]⁺ |

| 81 | [M - C₄H₉]⁺ (loss of butyl radical) |

| 69 | [Oxazole ring fragment]⁺ |

Interpretation:

The molecular ion peak at m/z 137 would confirm the molecular formula. A prominent fragmentation pathway would be the cleavage of the C-C bonds within the valeryl side chain.[3][4] The loss of a butyl radical (C₄H₉) to give a fragment at m/z 81 is a likely and significant fragmentation pathway. The observation of a fragment at m/z 69 would correspond to the stable oxazole ring cation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 2-valeryloxazole.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of purified 2-valeryloxazole in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz. A proton-decoupled pulse sequence should be used. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are recommended to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample of 2-valeryloxazole can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 2-valeryloxazole in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 50-200.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural characterization of 2-valeryloxazole. While experimental data for this specific molecule is not widely published, the predictive data and interpretation principles outlined in this guide provide a robust framework for its analysis. The successful synthesis and purification of 2-valeryloxazole, followed by the systematic application of these spectroscopic techniques, will enable researchers to confidently confirm its structure and proceed with further investigations into its chemical and biological properties.

References

- Vasile, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14757.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- ResearchGate. (2023, August 8). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles.

- ChemicalBook. (n.d.). 2-Methylnaphth[1,2-d]oxazole(85-15-4) IR Spectrum.

- Lin, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 283.

- NIST. (n.d.). Oxazole. In NIST Chemistry WebBook.

- Vlahou, D. C., et al. (2022).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry.

- Science Ready. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- PubChem. (n.d.). 2-Phenyl-1,3-oxazole.

- ResearchGate. (n.d.). The correlation between calculated and experimental 13C NMR spectra for...

- Stanforth, S. P., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry Letters, 24(5), 1357-1361.

- NIST. (n.d.). 2-Amino-4-phenyl oxazole. In NIST Chemistry WebBook.

- Rivera, G., et al. (2021).

- PubMed. (1998). [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi, 18(5), 556-8.

- Sirakanyan, S. N., et al. (2021). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. Arkivoc, 2022(2), 7-21.

- PubChem. (n.d.). 2-Phenyl-2-oxazoline.

- ResearchGate. (n.d.).

- Vasilevsky, S. F., et al. (2020). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. Medicinal Chemistry Research, 29(11), 2019-2034.

- ChemicalBook. (n.d.). Dipeptide-2(24587-37-9) 13C NMR spectrum.

Sources

An In-depth Technical Guide to 2-Valeryloxazole: Properties, Reactivity, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Valeryloxazole, a heterocyclic compound featuring an oxazole core substituted with a valeryl group at the 2-position. While specific experimental data for this molecule is not widely available, this document synthesizes established principles of oxazole chemistry to predict its physical and chemical properties, reactivity, and potential synthetic pathways. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of 2-substituted oxazoles in medicinal chemistry and materials science.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The unique electronic distribution and versatile reactivity of the oxazole ring make it a privileged scaffold in drug discovery.[1][2] Oxazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The properties and reactivity of 2-Valeryloxazole are fundamentally governed by the interplay between the oxazole core and the C2-valeryl substituent.

Predicted Physicochemical Properties of 2-Valeryloxazole

Based on the general properties of 2-alkyloxazoles and the physicochemical characteristics of the valeryl (pentanoyl) group, the following properties for 2-Valeryloxazole can be inferred.

| Property | Predicted Value/Information | Rationale |

| IUPAC Name | 1-(Oxazol-2-yl)pentan-1-one | Standard nomenclature rules. |

| CAS Number | 898758-27-5 | [6][7] |

| Molecular Formula | C8H11NO2 | Derived from the structure. |

| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar 2-alkyloxazoles are typically liquids at room temperature.[8] |

| Boiling Point | Estimated > 200 °C at 760 mmHg | The boiling point is expected to be higher than the parent oxazole (69.5 °C) due to the larger alkyl chain.[9] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The alkyl chain decreases water solubility, while the polar oxazole ring and ketone provide some polarity for solubility in organic solvents. |

Chemical Reactivity and Stability

The reactivity of 2-Valeryloxazole is dictated by the electronic nature of the oxazole ring and the presence of the valeryl group. The oxazole ring is an electron-deficient aromatic system, which influences its susceptibility to various chemical transformations.[1]

Reactivity of the Oxazole Ring

The oxazole ring exhibits a distinct reactivity pattern:

-

Electrophilic Aromatic Substitution : The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[1][10] When substitution does occur, it is predicted to favor the C5 position, especially if the ring is activated by electron-donating groups.[2]

-

Nucleophilic Aromatic Substitution : Nucleophilic attack is more favorable, particularly at the C2 position, which is the most electron-deficient carbon.[1][10] However, in 2-Valeryloxazole, this position is already substituted.

-

Deprotonation : The protons on the oxazole ring have a characteristic order of acidity: C2 > C5 > C4.[1][2] Since the C2 position is substituted in 2-Valeryloxazole, the C5 proton would be the most acidic.

-

Cycloaddition Reactions : Oxazoles can act as dienes in Diels-Alder reactions, providing a route to synthesize pyridine and furan derivatives.[1][9] The reactivity in these [4+2] cycloadditions is enhanced by electron-donating substituents on the oxazole ring.[1]

-

Ring Opening : The oxazole ring can undergo cleavage under certain conditions, such as in the presence of strong nucleophiles or upon photo-oxidation.[2][10]

Influence of the 2-Valeryl Group

The valeryl group at the C2 position introduces additional reactivity:

-

Carbonyl Chemistry : The ketone functional group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents or other organometallics.

-

Alpha-Proton Acidity : The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various C-C bond-forming reactions.

A diagram illustrating the key reactive sites of 2-Valeryloxazole is presented below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 898758-27-5 CAS MSDS (2-VALERYLOXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-VALERYLOXAZOLE | 898758-27-5 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

The Stability and Degradation Profile of 2-Valeryloxazole: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability and degradation profile of 2-valeryloxazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of oxazole chemistry with predictive insights into the behavior of this specific molecule. We will explore the intrinsic stability of the oxazole core, delve into its primary degradation pathways under various stress conditions, and outline robust methodologies for its stability assessment.

Introduction to 2-Valeryloxazole and the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a key structural component in a wide array of natural products and synthetic pharmaceuticals, valued for its role in molecular recognition and its contribution to the overall pharmacological profile of a compound.[1][2] 2-Valeryloxazole, featuring a valeryl group at the C2 position, is a representative member of this class. Understanding its stability is paramount for the development of safe and effective therapeutics, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

The inherent stability of the oxazole ring is a balance of its aromatic character and the electronic properties of its heteroatoms. Generally, oxazoles are considered thermally stable entities.[3][4] They exhibit some resistance to acidic conditions, more so than furans, but are susceptible to ring opening by concentrated acids.[4][5] Conversely, they show limited resistance to oxidation.[4] The substituent at the C2 position, in this case, the electron-withdrawing valeryl group, is expected to significantly influence the reactivity and degradation profile of the molecule.

Intrinsic Stability of the 2-Valeryloxazole Core

The stability of 2-valeryloxazole is fundamentally dictated by the chemical nature of the oxazole ring. This aromatic system's stability is influenced by the electronegativity of the oxygen atom, which affects the delocalization of electrons within the ring.[4] While generally stable, the oxazole ring possesses specific points of vulnerability that can be exploited under certain environmental conditions.

Thermal Stability

Oxazole derivatives are noted for their thermal stability, often withstanding high temperatures without decomposition.[3][4] This property is attributed to the aromaticity of the ring. It is anticipated that 2-valeryloxazole will exhibit good thermal stability under typical storage and handling conditions. However, at elevated temperatures, thermal rearrangement, such as the Cornforth rearrangement for 4-acyloxazoles, can occur, although this is specific to the substitution pattern.[6]

pH-Dependent Stability

The oxazole ring's stability is sensitive to pH. As a weak base, the nitrogen atom at position 3 can be protonated in acidic media.[6] While generally more resistant to acids than furans, concentrated acids can catalyze the hydrolysis of the oxazole ring, leading to its cleavage.[4][5] Under basic conditions, the protons on the oxazole ring can be abstracted, with the C2 proton being the most acidic, followed by C5 and C4.[3][4] This can lead to ring-opening reactions, especially in the presence of strong bases. The valeryl group at the C2 position, being electron-withdrawing, will likely increase the acidity of the C5 proton, potentially influencing its stability in basic media.

Key Degradation Pathways of 2-Valeryloxazole

Forced degradation studies are crucial to understanding the potential degradation pathways of a drug substance.[7] For 2-valeryloxazole, the primary degradation routes are predicted to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a critical degradation pathway for many pharmaceuticals. For 2-valeryloxazole, this can occur under both acidic and basic conditions, leading to the cleavage of the oxazole ring.[5]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrogen atom of the oxazole ring is protonated, which activates the ring for nucleophilic attack by water. This leads to ring opening and the formation of an α-acylamino ketone or related structures.[5]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the oxazole ring can also undergo cleavage. The presence of the electron-withdrawing valeryl group at C2 may make the ring more susceptible to nucleophilic attack by hydroxide ions.

The predicted hydrolytic degradation pathway is illustrated below:

Caption: Predicted hydrolytic degradation of 2-valeryloxazole.

Oxidative Degradation

The oxazole ring is known to be susceptible to oxidation.[4][8] Oxidizing agents can lead to the opening of the ring, with the C4 position being a primary site of attack, resulting in C-C bond cleavage.[3][4] The presence of the valeryl group at C2 may influence the electron density of the ring and thus its susceptibility to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide, although some oxazoles are reported to be resistant to it.[8] Other agents like potassium permanganate and ozone are more likely to cause degradation.[8]

The reaction with singlet oxygen is another relevant oxidative pathway, which can proceed via [2+2]- and [4+2]-cycloaddition mechanisms.[9]

Caption: Predicted oxidative degradation of 2-valeryloxazole.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of oxazole-containing compounds.[5] Photolysis can lead to the formation of oxidation products and rearrangement of the oxazole ring.[3][4][5] The specific photodegradation products will depend on the wavelength of light and the presence of photosensitizers.

Factors Affecting the Stability of 2-Valeryloxazole

Several factors can influence the stability of 2-valeryloxazole in a formulation or during storage.

| Factor | Effect on Stability | Rationale |

| pH | Significant | The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis, leading to ring cleavage.[5] |

| Temperature | Moderate to Significant | While generally thermally stable, high temperatures can accelerate hydrolytic and oxidative degradation rates.[3][4] |

| Light | Significant | Exposure to UV light can cause photolytic degradation and rearrangement of the oxazole ring.[4][5] |

| Oxygen | Significant | The presence of oxygen can facilitate oxidative degradation, leading to ring opening.[4][8] |

| Excipients | Variable | The choice of excipients in a formulation can either stabilize or destabilize the molecule through chemical interactions. |

Recommended Methodologies for Stability Assessment

A robust stability-indicating analytical method is essential for accurately assessing the degradation of 2-valeryloxazole. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a commonly employed technique for this purpose.[10][11][12]

Forced Degradation Experimental Protocol

The following is a general protocol for conducting forced degradation studies on 2-valeryloxazole.

Objective: To identify potential degradation products and establish the degradation pathways of 2-valeryloxazole under various stress conditions.

Materials:

-

2-Valeryloxazole reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade acetonitrile, methanol, and water

-

Suitable buffer solutions

-

Photostability chamber

-

Heating oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 2-valeryloxazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample and a solution of 2-valeryloxazole to dry heat at 80°C for a specified time.

-

Photodegradation: Expose a solid sample and a solution of 2-valeryloxazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC-PDA method.

-

The chromatographic conditions (column, mobile phase, flow rate, and detector wavelength) should be optimized to achieve adequate separation of the parent compound from its degradation products.[12]

-

-

Peak Purity and Mass Balance:

-

Assess the purity of the 2-valeryloxazole peak in all stressed samples using the PDA detector to ensure that no degradation products are co-eluting.

-

Calculate the mass balance to account for all the material after degradation.

-

Caption: Workflow for forced degradation studies.

Conclusion

References

-

Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 223-237. [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Mitchell, T. A., & Kerwin, S. M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 79, 153195. [Link]

-

Al-Nu'airat, J., et al. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3465. [Link]

-

Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 223-237. [Link]

-

Wikipedia. (2023, December 27). Oxazole. Wikipedia. [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Hassan, M., & El-Desoky, A. H. (2017). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. Desalination and Water Treatment, 83, 214-225. [Link]

-

Svan, A., et al. (2023). Treatment of antimicrobial azole compounds via photolysis, electrochemical and photoelectrochemical oxidation: Degradation kinetics and transformation products. Chemosphere, 339, 139678. [Link]

-

Katke, S. P. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Environmental Science: An Indian Journal, 19(1), 264. [Link]

-

ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

-

Wang, W., et al. (2016). Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation. Chemosphere, 163, 149-156. [Link]

-

de la Torre, B. G., & Albericio, F. (2019). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 17(10), 581. [Link]

-

Wu, Q., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research, 28(1), 746-758. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

ResearchGate. (2017). Degradation Pathway. ResearchGate. [Link]

-

Matsuo, H., et al. (2019). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Biological and Pharmaceutical Bulletin, 42(10), 1709-1715. [Link]

-

Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [Link]

-

Ji, Y., et al. (2015). Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. RSC Advances, 5(99), 81240-81248. [Link]

-

ResearchGate. (2011). Thermal degradation of some[3][5][13]oxadiazole derivatives with liquid crystalline properties. ResearchGate. [Link]

-

MDPI. (2023). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. MDPI. [Link]

-

MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]

-

Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and Structure-Activity Relationship. Bentham Science. [Link]

-

ResearchGate. (2021). Destruction of valsartan using electrochemical and electrochemical/persulfate process. Kinetics, identification of degradation pathway and application in aqueous matrices. ResearchGate. [Link]

-

ResearchGate. (2014). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

-

Asian Journal of Research in Chemistry. (2017). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. ajrconline.org [ajrconline.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. ris.cdu.edu.au [ris.cdu.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Mechanism of Action of 2-Valeryloxazole: A Hypothesis-Driven Approach

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] 2-Valeryloxazole, a derivative of this versatile heterocycle, represents a promising yet under-investigated small molecule. This technical guide presents a detailed, hypothesis-driven framework for elucidating its mechanism of action. We postulate that 2-Valeryloxazole functions as a modulator of the arachidonic acid cascade, specifically as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This hypothesis is predicated on the established activities of other oxazole-containing compounds and the structural features of 2-Valeryloxazole itself.[2][5][6] This document provides a comprehensive, step-by-step experimental roadmap for academic and industry researchers to rigorously test this hypothesis, from initial in vitro enzyme inhibition assays to cell-based functional analyses and target validation studies. Our objective is to furnish the scientific community with a robust investigational strategy, complete with detailed protocols and logical frameworks, to systematically uncover the therapeutic potential of 2-Valeryloxazole.

Introduction: The Oxazole Scaffold and the Rationale for Investigating 2-Valeryloxazole

The five-membered oxazole ring, containing one nitrogen and one oxygen atom, is a privileged structure in drug discovery.[3][4][7] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a diverse range of biological targets, including enzymes and receptors.[3][4] This has led to the development of numerous oxazole-containing drugs with applications in oncology, inflammation, and infectious diseases.[1][2] For instance, oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), features an oxazole core and exerts its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes.[2]

2-Valeryloxazole is a relatively simple 2,5-disubstituted oxazole. The "valeryl" group, a five-carbon acyl chain, imparts a degree of lipophilicity to the molecule, which may facilitate its passage through cell membranes and its interaction with hydrophobic pockets within target proteins. Given the precedent of oxazole derivatives acting as anti-inflammatory agents by inhibiting key enzymes in the arachidonic acid pathway, we hypothesize a similar mechanism for 2-Valeryloxazole.[2][5][6]

The Central Hypothesis: 2-Valeryloxazole as a Dual Inhibitor of COX and 5-LOX